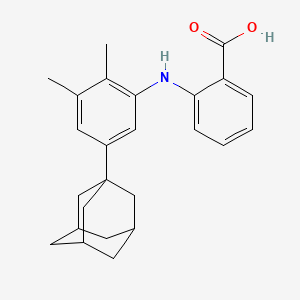![molecular formula C15H9BrN2 B14179525 (9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile CAS No. 919293-31-5](/img/structure/B14179525.png)
(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile is a complex organic compound with the molecular formula C15H9BrN2. It features a bromine atom attached to a benzo[h]isoquinoline core, which is further connected to an acetonitrile group. This compound is known for its unique structural properties, including multiple aromatic rings and a nitrile group, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[h]isoquinoline derivatives, while oxidation and reduction can lead to different functionalized compounds .
Applications De Recherche Scientifique
(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[h]isoquinoline: Lacks the bromine and acetonitrile groups, making it less reactive in certain chemical reactions.
6-Bromoisoquinoline: Similar structure but without the extended aromatic system of benzo[h]isoquinoline.
Acetonitrile Derivatives: Compounds with different substituents on the acetonitrile group, leading to varied chemical and biological properties.
Uniqueness
(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile stands out due to its combination of a bromine atom and an acetonitrile group attached to a benzo[h]isoquinoline core.
Propriétés
Numéro CAS |
919293-31-5 |
|---|---|
Formule moléculaire |
C15H9BrN2 |
Poids moléculaire |
297.15 g/mol |
Nom IUPAC |
2-(9-bromobenzo[h]isoquinolin-6-yl)acetonitrile |
InChI |
InChI=1S/C15H9BrN2/c16-12-1-2-13-10(3-5-17)7-11-4-6-18-9-15(11)14(13)8-12/h1-2,4,6-9H,3H2 |
Clé InChI |
OCMWALWUHBSKIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C3C=CN=CC3=C2C=C1Br)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol](/img/structure/B14179453.png)
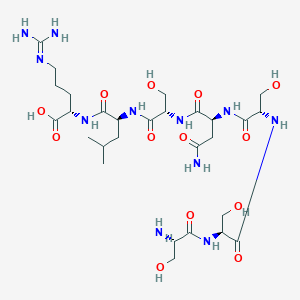
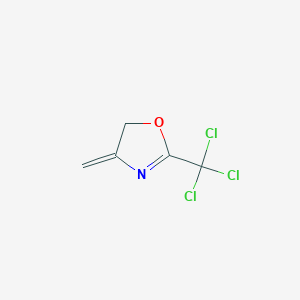
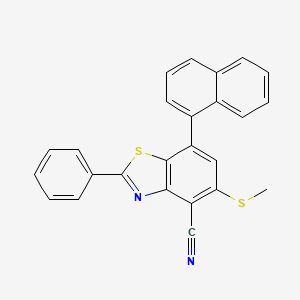
![5'-Methoxyspiro[cyclohexane-1,3'-indole]](/img/structure/B14179473.png)

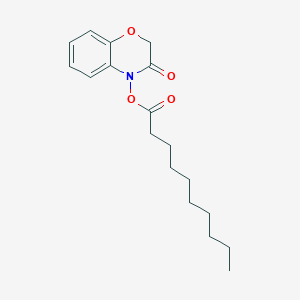
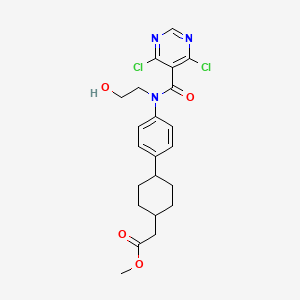
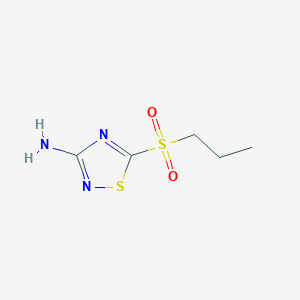
![[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate](/img/structure/B14179504.png)

